REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[Cl:6][CH2:7][C:8](Br)=[O:9].[CH:11]1([N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH2:14][CH2:13][CH2:12]1>O.C(Cl)Cl>[Cl:6][CH2:7][C:8]([N:18]1[CH2:19][CH2:20][N:15]([CH:11]2[CH2:14][CH2:13][CH2:12]2)[CH2:16][CH2:17]1)=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N1CCNCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 0° C. for an additional 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer is dried (MgSO4) and solvent
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N1CCN(CC1)C1CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |